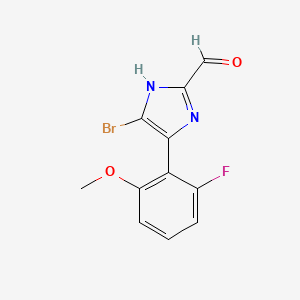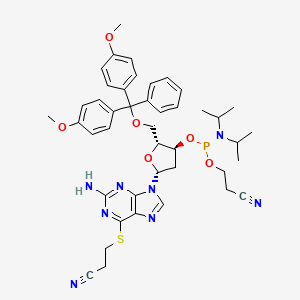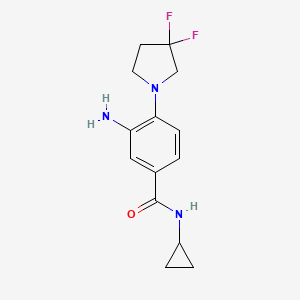
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide is an organic compound belonging to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a cyclopropyl group, and a difluoropyrrolidinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be attached through nucleophilic substitution reactions, using difluoropyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the benzamide core may yield primary or secondary amines.
科学的研究の応用
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethylbenzamide
- 3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)butanamide
- 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-cyclopropylbenzamide
Uniqueness
3-Amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C14H17F2N3O |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
3-amino-N-cyclopropyl-4-(3,3-difluoropyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C14H17F2N3O/c15-14(16)5-6-19(8-14)12-4-1-9(7-11(12)17)13(20)18-10-2-3-10/h1,4,7,10H,2-3,5-6,8,17H2,(H,18,20) |
InChIキー |
BJCXREZTRKTZHZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N3CCC(C3)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

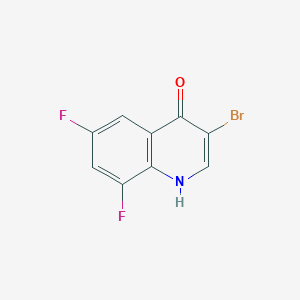
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
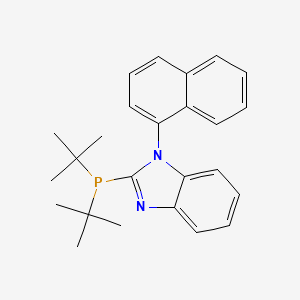
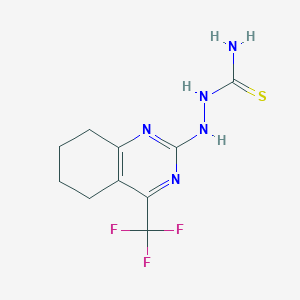
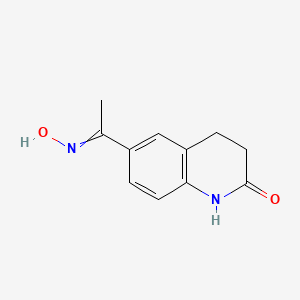
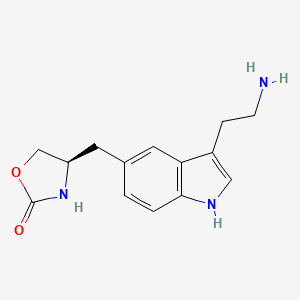
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
